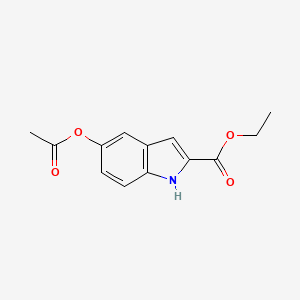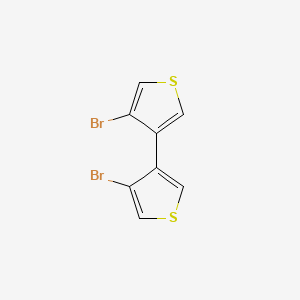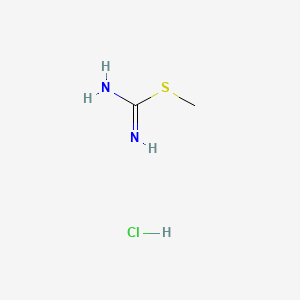
Methyl-2-(Triphenylphosphoranyliden)propanoat
Übersicht
Beschreibung
Methyl 2-(triphenylphosphoranylidene)propanoate is an organic compound with the molecular formula C22H21O2P. It is a Wittig reagent, commonly used in organic synthesis for the two-carbon homologation of aldehydes to α,β-unsaturated esters . This compound is characterized by its solid physical form and is typically stored under inert atmosphere conditions at temperatures between 2-8°C .
Wissenschaftliche Forschungsanwendungen
Methyl 2-(triphenylphosphoranylidene)propanoate has a wide range of applications in scientific research:
Organic Synthesis: It is extensively used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon double bonds.
Medicinal Chemistry: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: It is employed in the development of novel materials with specific electronic and optical properties.
Biological Research: The compound is used in the study of biochemical pathways involving carbonyl compounds.
Wirkmechanismus
Target of Action
Methyl 2-(triphenylphosphoranylidene)propanoate, also known as carbomethoxy ethylidene triphenyl phosphorane, is a type of Wittig reagent . Wittig reagents are primarily used in the Wittig reaction, which is a chemical reaction used to convert aldehydes or ketones to alkenes . Therefore, the primary targets of Methyl 2-(triphenylphosphoranylidene)propanoate are aldehydes and ketones.
Mode of Action
In the Wittig reaction, Methyl 2-(triphenylphosphoranylidene)propanoate reacts with an aldehyde or ketone to form a phosphonium ylide, or Wittig reagent. This ylide then reacts with the carbonyl compound to form a betaine, which is an intermediate in the reaction. The betaine then undergoes rearrangement to give the alkene product and triphenylphosphine oxide .
Biochemical Pathways
The Wittig reaction involving Methyl 2-(triphenylphosphoranylidene)propanoate affects the biochemical pathway of carbonyl compounds. It alters the pathway by converting carbonyl compounds (aldehydes or ketones) into alkenes . This can have downstream effects on any biochemical processes that involve these compounds.
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant . This suggests that the compound can be absorbed into the body through the digestive tract and can cross the blood-brain barrier.
Result of Action
The result of the action of Methyl 2-(triphenylphosphoranylidene)propanoate is the conversion of aldehydes or ketones into alkenes . This can have various molecular and cellular effects, depending on the specific aldehyde or ketone that is being converted and the role of that compound in the cell.
Action Environment
The action of Methyl 2-(triphenylphosphoranylidene)propanoate can be influenced by various environmental factors. For example, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability . Additionally, the reaction with aldehydes or ketones is typically carried out in a solvent such as ether or THF . The efficiency of the reaction can be affected by the temperature, the concentration of the reactants, and the specific solvent used .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 2-(triphenylphosphoranylidene)propanoate is synthesized through the Wittig reaction, which involves the reaction of a phosphonium ylide with an aldehyde or ketone to form an alkene. The general synthetic route includes the following steps:
Formation of the Phosphonium Ylide: This is achieved by reacting triphenylphosphine with an alkyl halide, followed by deprotonation with a strong base such as sodium hydride or potassium tert-butoxide.
Reaction with Aldehyde or Ketone: The phosphonium ylide then reacts with an aldehyde or ketone to form the desired alkene product.
Industrial Production Methods
While specific industrial production methods for Methyl 2-(triphenylphosphoranylidene)propanoate are not widely documented, the general principles of large-scale Wittig reactions apply. These include the use of continuous flow reactors to enhance reaction efficiency and scalability, as well as the optimization of reaction conditions to minimize by-products and maximize yield.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(triphenylphosphoranylidene)propanoate primarily undergoes the following types of reactions:
Wittig Reaction: As a Wittig reagent, it is used to convert aldehydes and ketones into alkenes.
Substitution Reactions: It can participate in substitution reactions where the triphenylphosphoranylidene group is replaced by other functional groups.
Common Reagents and Conditions
Major Products
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl (triphenylphosphoranylidene)acetate: Another Wittig reagent used for similar applications.
Methoxycarbonylmethylene triphenylphosphorane: Used in the synthesis of α,β-unsaturated esters.
Uniqueness
Methyl 2-(triphenylphosphoranylidene)propanoate is unique due to its specific structure, which allows for efficient and selective formation of α,β-unsaturated esters. Its stability and reactivity under various conditions make it a valuable reagent in organic synthesis.
Eigenschaften
IUPAC Name |
methyl 2-(triphenyl-λ5-phosphanylidene)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21O2P/c1-18(22(23)24-2)25(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-17H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCXPAYJKBTVUBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21O2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30441907 | |
| Record name | Methyl 2-(triphenyl-lambda~5~-phosphanylidene)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30441907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2605-68-7 | |
| Record name | Methyl 2-(triphenyl-lambda~5~-phosphanylidene)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30441907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


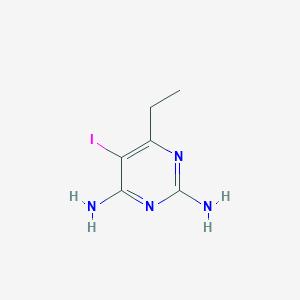
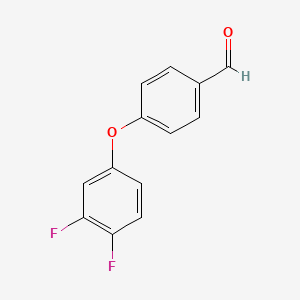


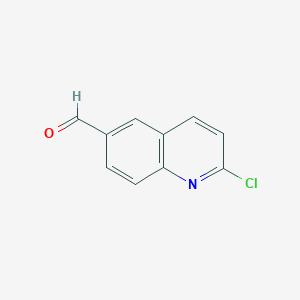

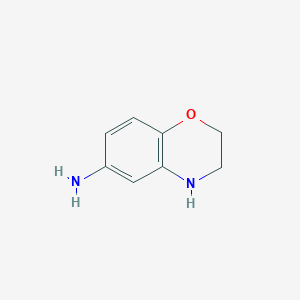

![Dichloro[bis(diphenylphosphinophenyl)ether]palladium(II)](/img/structure/B1589558.png)
